molecular formula C12H16N2S2 B8334532 N-methyl-2-pyridin-2-ylthiane-2-carbothioamide

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide

Cat. No.: B8334532
M. Wt: 252.4 g/mol
InChI Key: QGVLLXVIHPJVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is a heterocyclic compound that features a pyridine ring and a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method includes the alkylation of 2-pyridylthiol with methyl iodide, followed by cyclization with a suitable thiopyran precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or thiopyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine or thiopyran derivatives.

Scientific Research Applications

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: This compound shares a similar pyridine structure but differs in its overall molecular framework and properties.

    Pyridin-2-yl derivatives: These compounds have similar pyridine rings but vary in their substituents and functional groups.

Uniqueness

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is unique due to its combination of a pyridine ring with a tetrahydrothiopyran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2S2

Molecular Weight

252.4 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2S2/c1-13-11(15)12(7-3-5-9-16-12)10-6-2-4-8-14-10/h2,4,6,8H,3,5,7,9H2,1H3,(H,13,15)

InChI Key

QGVLLXVIHPJVGF-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1(CCCCS1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (7.5 cc) is added dropwise and in the course of 15 minutes to a solution of methyl 2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbodithioate (9 g) in ethanol (60 cc), kept at a temperature of about 20° C. The solution is then stirred for 16 hours at a temperature of about 20° C. The resulting crystals are filtered off, washed twice with ethanol (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. A crystalline crude product (7.8 g) is thus obtained, which is redissolved in boiling ethanol (96 cc); decolourising charcoal (0.4 g) is added to the solution thus obtained, which is filtered hot, and the filtrate is then cooled for 30 minutes at 0° C. The resulting crystals are filtered off, washed twice with ethanol (20 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C. N-Methyl-2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbothioamide (6.3 g), melting at 153° C., is thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbodithioate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
96 mL
Type
solvent
Reaction Step Three

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